N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring substituted with dimethyl groups at positions 2 and 5, a methyl group at position 3, and an imidazole ring with a sulfonamide group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Imidazole Ring Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive furan derivatives.
Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and imidazole rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((2,5-dimethylfuran-3-yl)methyl)-4-nitrobenzenesulfonamide: This compound features a nitro group instead of a methyl group on the imidazole ring and exhibits different biological activities.
N-((2,5-dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine: This compound has a pyrazole ring instead of an imidazole ring, leading to variations in its chemical reactivity and biological properties.
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its specific combination of a furan ring with dimethyl substitutions and an imidazole ring with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-14(3)7-12-11/h4,6-7,13H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHPAQJRVSDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(C=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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